4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
CAS No.: 647036-24-6
Cat. No.: VC5025734
Molecular Formula: C24H23NO5
Molecular Weight: 405.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647036-24-6 |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 405.45 |
| IUPAC Name | (4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
| Standard InChI | InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+ |
| Standard InChI Key | QCQQUVYMWQPHRO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid, reflects its dual moieties: a 1,2,3,4-tetrahydroacridine core and a 3,4,5-trimethoxybenzylidene substituent. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 647036-24-6 |
| Molecular Formula | |
| Molecular Weight | 405.45 g/mol |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=C2C3=C(C=CC=C3)NCCC2C(=O)O |
| InChI Key | InChI=1S/C24H2... (truncated) |
The acridine scaffold contributes planar aromaticity, enabling DNA intercalation, while the trimethoxybenzylidene group enhances lipophilicity and potential receptor binding.
Stereochemical Considerations
The benzylidene double bond adopts an E-configuration, as confirmed by X-ray crystallography in analogous compounds . This geometry optimizes conjugation between the acridine and trimethoxyphenyl groups, influencing electronic properties and biological interactions.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a condensation reaction between 1,2,3,4-tetrahydroacridine-9-carboxaldehyde and 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. A typical procedure involves:
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Aldol Condensation: The aldehydes react in ethanol with piperidine as a catalyst, forming the benzylidene linkage.
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Acid Workup: Hydrochloric acid precipitates the product, which is purified via recrystallization from methanol.
Yield optimization (60–75%) requires precise control of stoichiometry and temperature.
Analytical Characterization
Post-synthesis, the compound is validated using:
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
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NMR: NMR (400 MHz, DMSO-) displays signals at δ 8.2 (acridine H), 7.1 (trimethoxyphenyl H), and 3.8 (OCH).
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Mass Spectrometry: ESI-MS m/z 406.2 [M+H].
| Supplier | Location | Purity | Price (mg) |
|---|---|---|---|
| UkrOrgSynthesis Ltd. | Ukraine | 97% | $250 |
| Ryan Scientific, Inc. | United States | 95% | $300 |
Scalable synthesis (10–100 g batches) is feasible upon request.
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in rodent models.
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Target Identification: Use computational docking to predict protein targets (e.g., tubulin, topoisomerases).
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Structure-Activity Relationships: Compare with tert-butyl analogs (e.g., CAS 519150-66-4) to assess substituent effects.
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